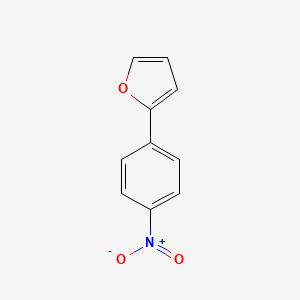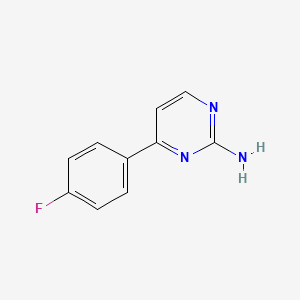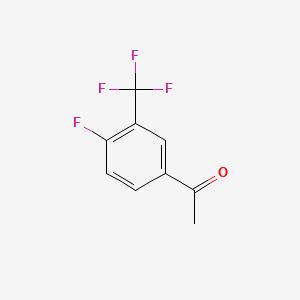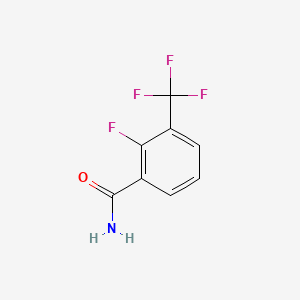
Acétate de quinolin-6-yle
Vue d'ensemble
Description
Quinolin-6-yl acetate is a member of the quinoline family of compounds, which are heterocyclic aromatic compounds that contain a fused pyridine and benzene ring. These compounds have been studied extensively due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science. Quinolin-6-yl acetate has been a particularly interesting compound due to its potential use in the synthesis of complex molecules, its ability to act as a catalyst in the synthesis of other compounds, and its potential applications in biochemistry and physiology.
Applications De Recherche Scientifique
Agents de déstabilisation des microtubules
Les quinolin-6-yloxyacétamides (QA), qui comprennent l'acétate de quinolin-6-yle, sont une classe chimique d'inhibiteurs de la polymérisation de la tubuline . Ils se lient au site de la colchicine de la tubuline, qui est ciblé par les agents de déstabilisation des microtubules tels que la colchicine et le nocodazole . Cela fait d'eux de puissants agents de déstabilisation des microtubules .
Agents anti-prolifératifs
Les QA, y compris l'this compound, se sont avérés être de puissants agents anti-prolifératifs contre les cellules cancéreuses humaines, y compris celles qui sont résistantes aux médicaments . Ils agissent en perturbant le cytosquelette des microtubules et en provoquant de graves défauts mitotiques .
Fongicides
Les quinolin-6-yloxyacétamides ont été initialement identifiés comme des fongicides . Cela suggère que l'this compound pourrait potentiellement être utilisé dans la lutte contre les maladies fongiques.
Conception de médicaments
La quinoline, qui comprend l'this compound, a reçu une attention considérable comme modèle central dans la conception de médicaments en raison de son large spectre d'activité biologique . Cela en fait un pharmacophore précieux dans la recherche en chimie médicinale .
Applications pharmacologiques
Les motifs de la quinoline, y compris l'this compound, ont un large éventail d'applications pharmacologiques . Ils ont des efficacités substantielles qui peuvent être exploitées pour le développement futur de médicaments .
Chimie industrielle
Les motifs de la quinoline sont essentiels dans plusieurs composés hétérocycliques pharmacologiquement actifs en raison de leurs diverses applications en chimie médicinale et industrielle . Cela suggère que l'this compound pourrait avoir des applications potentielles en chimie industrielle .
Safety and Hazards
When handling Quinolin-6-yl acetate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Quinolin-6-yl acetate and its derivatives have shown potent anti-proliferative agents against human cancer cells including ones that are drug-resistant . They act by disrupting the microtubule cytoskeleton and by causing severe mitotic defects . This suggests that quinolin-6-yl acetate and its derivatives could be potential candidates for future drug development .
Propriétés
IUPAC Name |
quinolin-6-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8(13)14-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXCPQHXDLLGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332683 | |
| Record name | quinolin-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24306-33-0 | |
| Record name | quinolin-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















